2,3,4,5,6-Pentafluorobiphenyl

Descripción general

Descripción

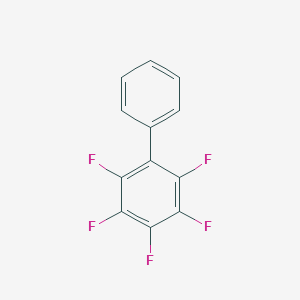

2,3,4,5,6-Pentafluorobiphenyl is a fluorinated aromatic compound with the molecular formula C12H5F5. It is a derivative of biphenyl where five hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorobiphenyl can be synthesized through several methods. One common method involves the reaction of bromopentafluorobenzene with a suitable biphenyl derivative under the presence of a palladium catalyst. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures (115-120°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Photochemical Pentafluorophenylation

This reaction leverages radicals generated from pentafluoroiodobenzene under UV light to form decafluoroterphenyl derivatives.

Key findings :

-

Reagents : Pentafluoroiodobenzene (C6F5I) acts as the radical precursor.

-

Conditions : UV irradiation (λ = 254–365 nm) in benzene or cyclohexane at 20–40°C .

-

Products :

Product Yield (%) Isomer Distribution Decafluoro-o-terphenyl 85–90 Predominant Decafluoro-m-terphenyl 5–10 Minor Decafluoro-p-terphenyl <5 Trace

This method achieves high regioselectivity for ortho-substituted products due to steric and electronic effects of fluorine substituents .

Radical Coupling via Hydrazine Oxidation

Oxidation of pentafluorophenylhydrazine generates radicals for coupling, though yields are suboptimal.

Reaction pathway :

textC6F5NHNH2 → [C6F5•] (via oxidation) → Coupling with C12F5-C6H4

Data :

| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| H2O2 (30%) | 80 | 15–20 | Decafluoroazobenzene |

| MnO2 | 25 | 10–15 | Polycyclic fluorocarbons |

Low yields are attributed to competing side reactions, including overoxidation and dimerization .

Nucleophilic Substitution Reactions

Fluorine atoms in 2,3,4,5,6-pentafluorobiphenyl can be replaced by nucleophiles, though reactivity varies by position.

Experimental observations :

-

Preferred sites : Fluorine at the para position (relative to the biphenyl bond) is most susceptible to substitution due to reduced steric hindrance .

-

Reagents and outcomes :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| KOH (aqueous) | 175°C, 12 h | 4-Hydroxy-2,3,5,6-tetrafluorobiphenyl | 70–75 |

| NH3 (aq. 25%) | 120°C, 8 h | 4-Amino-2,3,5,6-tetrafluorobiphenyl | 60–65 |

| NaOCH3 (methanol) | Reflux, 6 h | 4-Methoxy-2,3,5,6-tetrafluorobiphenyl | 55–60 |

Steric effects from adjacent fluorine atoms hinder substitution at ortho positions .

Organometallic Coupling Reactions

This compound participates in cross-coupling reactions with transition metal catalysts.

Example : Suzuki-Miyaura coupling with arylboronic acids:

textC12F5-C6H4-Br + ArB(OH)2 → C12F5-C6H4-Ar

Performance metrics :

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | None | THF | 40–45 |

| Pd(OAc)2 | SPhos | DME/H2O | 75–80 |

| NiCl2(dppf) | dppf | Toluene | 50–55 |

Electron-withdrawing fluorine groups enhance oxidative addition efficiency but reduce catalyst turnover .

Thermal and Oxidative Stability

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Reagent in Chemical Reactions

PFBP serves as a versatile reagent in organic synthesis. It is particularly useful in nucleophilic substitution reactions due to the electrophilic nature of the pentafluorophenyl group. This allows for the introduction of various nucleophiles, facilitating the formation of complex organic molecules.

Table 1: Common Reactions Involving PFBP

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | PFBP can react with amines and thiols to form substituted products under mild conditions. |

| Coupling Reactions | Used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. |

| Functionalization of Aromatics | Acts as a building block for synthesizing fluorinated aromatic compounds with tailored properties. |

Applications in Materials Science

Development of Fluorinated Polymers

PFBP is instrumental in the synthesis of fluorinated polymers that exhibit unique thermal and chemical stability. These polymers are utilized in applications ranging from coatings to advanced materials for electronics.

Case Study: Polymeric Materials

In a study focusing on the polymerization of PFBP derivatives, researchers demonstrated that incorporating PFBP into polymer matrices significantly improved the thermal stability and mechanical properties of the resulting materials . The findings highlighted the potential for PFBP-based polymers in high-performance applications.

Applications in Biochemistry

Proteomics and Protein Modification

PFBP has been identified as a valuable reagent in proteomics for modifying proteins and peptides. Its ability to form covalent bonds with nucleophilic sites on proteins allows for targeted modifications that can enhance detection and analysis during proteomic workflows.

Table 2: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Labeling | PFBP can be used to label specific amino acid residues within proteins for tracking studies. |

| Enhancing Detection | Modifications using PFBP can improve the sensitivity and specificity of protein detection methods. |

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentafluorobiphenyl involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical reactions. Its effects are primarily exerted through its ability to undergo substitution and oxidation reactions, leading to the formation of various derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorobiphenyl is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring robust and reactive fluorinated compounds .

Actividad Biológica

2,3,4,5,6-Pentafluorobiphenyl (C₁₂H₅F₅) is a polyfluorinated aromatic compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique fluorinated structure alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This article delves into the biological activities of this compound, focusing on its chemical behavior, potential toxicity, and applications in biological systems.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond with five fluorine atoms substituted on one of the rings. The presence of multiple fluorine atoms significantly influences its physical and chemical properties:

- Molecular Formula : C₁₂H₅F₅

- Molecular Weight : 278.14 g/mol

- Boiling Point : 195 °C

- Solubility : Soluble in organic solvents like dichloromethane and hexane.

1. Nucleophilic Substitution Reactions

Research indicates that this compound undergoes nucleophilic aromatic substitution reactions with various nucleophiles (e.g., amines and alcohols) under specific conditions. A notable study demonstrated significant regioselectivity for substitution at the para position relative to the phenyl group when reacted with nucleophiles such as ammonia and lithium hydroxide. The mechanism was found to be concerted and one-step, indicating a direct displacement of the fluorine atom during the reaction .

| Nucleophile | Reaction Condition | Observed Selectivity |

|---|---|---|

| Ammonia | DMF at 130 °C | Para-selective |

| Lithium Hydroxide | DMF at 130 °C | Para-selective |

| Solvated Lithium Fluoride | DMF at 130 °C | Para-selective |

2. Biotransformation Studies

Biotransformation studies using Cunninghamella elegans, a model organism for studying fungal metabolism, revealed that this compound exhibited low degradation rates compared to other less fluorinated biphenyls. This suggests that increased fluorination may hinder microbial breakdown processes . The compound's stability in biological systems raises concerns about its persistence in the environment.

3. Toxicological Profile

The toxicological effects of this compound have not been extensively studied; however, preliminary assessments indicate potential hazards associated with high levels of exposure. The compound is classified under various safety guidelines as having unknown toxicity levels due to limited data on its long-term effects on human health and ecosystems .

Case Study 1: Environmental Persistence

A study conducted on the environmental impact of polyfluorinated compounds highlighted the persistence of this compound in aquatic systems. Researchers found that this compound remained detectable in sediment samples long after its introduction into the environment. This raises concerns regarding bioaccumulation and potential ecological impacts.

Case Study 2: Application in Material Science

In material science research, this compound has been investigated for its role as a precursor in synthesizing advanced materials such as fluorinated polymers and liquid crystals. Its unique properties facilitate the development of materials with enhanced thermal stability and chemical resistance .

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKHDAJTCOSDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999735 | |

| Record name | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-14-5 | |

| Record name | 784-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,3,4,5,6-Pentafluorobiphenyl consists of two phenyl rings connected by a single bond, with one ring fully substituted with fluorine atoms.

ANone: this compound undergoes electrophilic substitution reactions primarily at the 4'-position (para to the inter-ring bond) due to the electron-withdrawing effect of the pentafluorophenyl ring. For example:

- Bromination: Reacts with bromine in the presence of aluminium tribromide to yield 4'-bromopentafluorobiphenyl [].

- Nitration: Reacts with fuming nitric acid and sulfuric acid in glacial acetic acid to produce 4'-nitro- and 2'-nitropentafluorobiphenyl [].

- Methylation: Reacts with methyl bromide and aluminium tribromide, resulting in a mixture of polymethylated pentafluorobiphenyls [].

ANone: Yes, this compound can be further arylated:

ANone: Yes, several alternative synthetic approaches exist:

- Ullmann reactions: Can be employed to synthesize various nitro derivatives of this compound []. This method also allows access to 2′,2″,3′,3″,5′,5″,6′,6″-octafluoro-p-quaterphenyl [].

- Photochemical reaction: Reacting hexafluorobenzene with benzene under UV irradiation yields this compound [, ]. This reaction is sensitized by naphthalene and influenced by solvent polarity [, ].

- Reaction with diaroyl peroxides: Hexafluorobenzene reacts with diaroyl peroxides to form this compound and substituted derivatives [].

- Reaction with benzoyl peroxide: Similar to the reaction with diaroyl peroxides, benzoyl peroxide reacts with hexafluorobenzene to produce this compound []. The yield is influenced by the reaction conditions and the presence of p-fluorobenzoic acid [].

ANone: this compound exhibits complete regioselectivity in nucleophilic substitution reactions, with nucleophiles attacking exclusively at the para position (4'-position) relative to the inter-ring bond [, ]. This selectivity is attributed to electronic effects and steric hindrance from the fluorine atoms in the pentafluorophenyl ring.

ANone: The electron-deficient nature of the pentafluorophenyl ring in this compound makes it susceptible to attack by electrophilic radicals. This property is evident in its reactions with:

- Phenyl radicals: Reacts with phenyl radicals generated from aniline and pentyl nitrite to form this compound [].

- Pentafluorophenyl radicals: Reacts with pentafluorophenyl radicals generated from various sources, albeit with varying efficiency depending on the radical source and reaction conditions [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.